Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate
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Overview
Description
Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate is a compound that belongs to the class of indole derivatives. Indole itself is an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
The synthesis of indole derivatives, including Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Another method involves the Michael addition of indole to α,β-unsaturated ketones using catalytic gallium trichloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Indole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, indole can participate in cycloaddition reactions, which are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . Common reagents used in these reactions include gallium trichloride, methanesulfonic acid, and N,N-dimethylmethylene ammonium chloride . Major products formed from these reactions include tetrahydrocarbazoles, azepinoindoles, and other complex heterocyclic structures .
Scientific Research Applications
Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate has been extensively studied for its scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of diverse heterocyclic frameworks . In biology and medicine, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds are also used in the development of new therapeutic agents for the treatment of various diseases .
Mechanism of Action
The mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to act as agonists or antagonists at various serotonin receptors, which play a crucial role in their biological activities . The compound’s effects are mediated through the modulation of these receptors, leading to various physiological and pharmacological responses .
Comparison with Similar Compounds
Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate can be compared with other similar compounds such as Indole, 3-(2-(diethylamino)ethyl)- . While both compounds share a similar indole backbone, their unique substituents confer different chemical and biological properties. For example, the dimethylamino group in this compound may result in different reactivity and biological activity compared to the diethylamino group in Indole, 3-(2-(diethylamino)ethyl)- . Other similar compounds include various indole derivatives that have been studied for their diverse biological activities .
Properties
CAS No. |
101831-88-3 |
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Molecular Formula |
C19H22N2O6S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-carboxy-4-hydroxybenzenesulfonate;2-(1H-indol-3-yl)ethyl-dimethylazanium |
InChI |
InChI=1S/C12H16N2.C7H6O6S/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h3-6,9,13H,7-8H2,1-2H3;1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
POLHLQAMMDFKSL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=CNC2=CC=CC=C21.C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O |
Origin of Product |
United States |
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